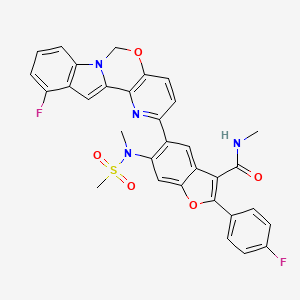

MK-8876

Description

Properties

CAS No. |

1426960-33-9 |

|---|---|

Molecular Formula |

C32H24F2N4O5S |

Molecular Weight |

614.6 g/mol |

IUPAC Name |

5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C32H24F2N4O5S/c1-35-32(39)29-21-13-20(25(37(2)44(3,40)41)15-28(21)43-31(29)17-7-9-18(33)10-8-17)23-11-12-27-30(36-23)26-14-19-22(34)5-4-6-24(19)38(26)16-42-27/h4-15H,16H2,1-3H3,(H,35,39) |

InChI Key |

GOHCXBUFLQKEIO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=NC4=C(C=C3)OCN5C4=CC6=C5C=CC=C6F)N(C)S(=O)(=O)C)C7=CC=C(C=C7)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK-8876; MK 8876; MK8876. |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Target of MK-8876: A Technical Guide to the Inhibition of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8876 is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome, making it a prime therapeutic target for antiviral drug development. This compound exerts its inhibitory effect by binding to an allosteric site on the NS5B enzyme, known as site D, which encompasses both the palm I and palm II subdomains. This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA. This technical guide provides an in-depth overview of the therapeutic target of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The Therapeutic Target: HCV NS5B Polymerase

The Hepatitis C Virus is a single-stranded RNA virus that belongs to the Flaviviridae family. Its genome encodes a single polyprotein that is subsequently cleaved into ten mature viral proteins, including the nonstructural protein 5B (NS5B). NS5B is an RNA-dependent RNA polymerase (RdRp), the catalytic core of the HCV replication complex. This enzyme is responsible for synthesizing new viral RNA genomes using the existing viral RNA as a template. As mammalian cells do not possess an analogous RNA-dependent RNA polymerase, NS5B represents a highly specific and attractive target for antiviral therapy with a reduced likelihood of off-target effects.

Mechanism of Action of this compound

This compound is classified as a non-nucleoside inhibitor of HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. This compound specifically binds to a pocket at the interface of the palm I and palm II subdomains of the NS5B polymerase, a site referred to as "site D". This binding event is thought to interfere with the flexibility and conformational changes required for the initiation and elongation steps of RNA synthesis, thereby halting viral replication.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against HCV NS5B polymerase has been quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of an inhibitor.

| Assay Type | HCV Genotype | IC50 (nM) |

| Biochemical Assay | Genotype 1b | 3 |

| Biochemical Assay | Genotype 2a | 2 |

| Cell-Based Replicon Assay | Genotype 1a | Potent (exact value not publicly available) |

| Cell-Based Replicon Assay | Genotype 1b | Potent (exact value not publicly available) |

Experimental Protocols

Biochemical Assay for HCV NS5B Polymerase Activity

This protocol describes a standard method to determine the in vitro inhibitory activity of compounds against purified HCV NS5B polymerase.

Materials and Reagents:

-

Purified recombinant HCV NS5B polymerase (full-length or truncated, e.g., ΔC21)

-

RNA template (e.g., poly(A) or a heteropolymeric RNA template)

-

RNA primer (e.g., oligo(U)12-18)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)

-

Test compound (this compound) dissolved in DMSO

-

EDTA (for stopping the reaction)

-

Filter paper (e.g., DE81)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, a pre-annealed RNA template/primer, three unlabeled rNTPs, and the radiolabeled rNTP.

-

Compound Addition: Add varying concentrations of this compound (or a DMSO control) to the reaction mixture and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the purified NS5B enzyme.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.

-

Termination: Stop the reaction by adding an excess of EDTA.

-

Detection of RNA Synthesis: Spot the reaction mixture onto DE81 filter paper. Wash the filters extensively with a wash buffer (e.g., 5% dibasic sodium phosphate) to remove unincorporated radiolabeled rNTPs.

-

Quantification: After washing and drying the filters, measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HCV Subgenomic Replicon Assay

This protocol outlines a cell-based assay to evaluate the antiviral activity of compounds in a cellular context using a subgenomic HCV replicon system.

Materials and Reagents:

-

Huh-7 cells (or other permissive human hepatoma cell lines)

-

HCV subgenomic replicon constructs (containing a reporter gene such as luciferase)

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

-

G418 (for selection of stable replicon-harboring cell lines)

-

Test compound (this compound) dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon in 96-well plates at a predetermined density.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound (or a DMSO control).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Cytotoxicity Assay (Optional but Recommended): In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compound on cell viability.

-

Data Analysis: Normalize the luciferase signal to the cell viability data. Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the DMSO control. Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: HCV Replication Cycle and the inhibitory action of this compound on NS5B polymerase.

Experimental Workflow Diagrams

The Therapeutic Target of MK-8876: A Technical Guide to the Inhibition of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8876 is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome, making it a prime therapeutic target for antiviral drug development. This compound exerts its inhibitory effect by binding to an allosteric site on the NS5B enzyme, known as site D, which encompasses both the palm I and palm II subdomains. This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA. This technical guide provides an in-depth overview of the therapeutic target of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The Therapeutic Target: HCV NS5B Polymerase

The Hepatitis C Virus is a single-stranded RNA virus that belongs to the Flaviviridae family. Its genome encodes a single polyprotein that is subsequently cleaved into ten mature viral proteins, including the nonstructural protein 5B (NS5B). NS5B is an RNA-dependent RNA polymerase (RdRp), the catalytic core of the HCV replication complex. This enzyme is responsible for synthesizing new viral RNA genomes using the existing viral RNA as a template. As mammalian cells do not possess an analogous RNA-dependent RNA polymerase, NS5B represents a highly specific and attractive target for antiviral therapy with a reduced likelihood of off-target effects.

Mechanism of Action of this compound

This compound is classified as a non-nucleoside inhibitor of HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. This compound specifically binds to a pocket at the interface of the palm I and palm II subdomains of the NS5B polymerase, a site referred to as "site D". This binding event is thought to interfere with the flexibility and conformational changes required for the initiation and elongation steps of RNA synthesis, thereby halting viral replication.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against HCV NS5B polymerase has been quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of an inhibitor.

| Assay Type | HCV Genotype | IC50 (nM) |

| Biochemical Assay | Genotype 1b | 3 |

| Biochemical Assay | Genotype 2a | 2 |

| Cell-Based Replicon Assay | Genotype 1a | Potent (exact value not publicly available) |

| Cell-Based Replicon Assay | Genotype 1b | Potent (exact value not publicly available) |

Experimental Protocols

Biochemical Assay for HCV NS5B Polymerase Activity

This protocol describes a standard method to determine the in vitro inhibitory activity of compounds against purified HCV NS5B polymerase.

Materials and Reagents:

-

Purified recombinant HCV NS5B polymerase (full-length or truncated, e.g., ΔC21)

-

RNA template (e.g., poly(A) or a heteropolymeric RNA template)

-

RNA primer (e.g., oligo(U)12-18)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)

-

Test compound (this compound) dissolved in DMSO

-

EDTA (for stopping the reaction)

-

Filter paper (e.g., DE81)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, a pre-annealed RNA template/primer, three unlabeled rNTPs, and the radiolabeled rNTP.

-

Compound Addition: Add varying concentrations of this compound (or a DMSO control) to the reaction mixture and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the purified NS5B enzyme.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.

-

Termination: Stop the reaction by adding an excess of EDTA.

-

Detection of RNA Synthesis: Spot the reaction mixture onto DE81 filter paper. Wash the filters extensively with a wash buffer (e.g., 5% dibasic sodium phosphate) to remove unincorporated radiolabeled rNTPs.

-

Quantification: After washing and drying the filters, measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HCV Subgenomic Replicon Assay

This protocol outlines a cell-based assay to evaluate the antiviral activity of compounds in a cellular context using a subgenomic HCV replicon system.

Materials and Reagents:

-

Huh-7 cells (or other permissive human hepatoma cell lines)

-

HCV subgenomic replicon constructs (containing a reporter gene such as luciferase)

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

-

G418 (for selection of stable replicon-harboring cell lines)

-

Test compound (this compound) dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon in 96-well plates at a predetermined density.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound (or a DMSO control).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Cytotoxicity Assay (Optional but Recommended): In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compound on cell viability.

-

Data Analysis: Normalize the luciferase signal to the cell viability data. Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the DMSO control. Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: HCV Replication Cycle and the inhibitory action of this compound on NS5B polymerase.

Experimental Workflow Diagrams

MK-8876 pan-genotypic activity against HCV

- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Information on Pan-Genotypic Direct-Acting Antiviral Agents for HCV in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

MK-8876 pan-genotypic activity against HCV

- 1. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Information on Pan-Genotypic Direct-Acting Antiviral Agents for HCV in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MK-8876: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8876 is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed by Merck, this non-nucleoside inhibitor (NNI) represents a significant advancement in the pursuit of all-oral, direct-acting antiviral (DAA) regimens for the treatment of chronic HCV infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthesis of this compound, based on publicly available scientific literature.

Discovery and Lead Optimization

The discovery of this compound stemmed from a focused lead optimization program centered on a novel structural class of 5-aryl benzofurans.[1][2] Initial efforts identified compounds with promising in vitro potency against HCV genotypes 1a and 1b.[2] However, these early candidates exhibited a loss of potency against clinically relevant viral variants. This prompted a rigorous medicinal chemistry campaign to identify molecules with a broader genotypic coverage and a higher barrier to resistance.

This endeavor led to the identification of this compound, which demonstrated a pan-genotypic profile, maintaining its potency against a range of HCV genotypes and clinically significant mutants.[2]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.

Specifically, this compound interacts with a pocket formed by the palm I and palm II subdomains of the NS5B polymerase.[1] This binding prevents the conformational changes necessary for the initiation and elongation of the viral RNA genome, thereby halting viral replication.

References

The Discovery and Development of MK-8876: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8876 is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed by Merck, this non-nucleoside inhibitor (NNI) represents a significant advancement in the pursuit of all-oral, direct-acting antiviral (DAA) regimens for the treatment of chronic HCV infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthesis of this compound, based on publicly available scientific literature.

Discovery and Lead Optimization

The discovery of this compound stemmed from a focused lead optimization program centered on a novel structural class of 5-aryl benzofurans.[1][2] Initial efforts identified compounds with promising in vitro potency against HCV genotypes 1a and 1b.[2] However, these early candidates exhibited a loss of potency against clinically relevant viral variants. This prompted a rigorous medicinal chemistry campaign to identify molecules with a broader genotypic coverage and a higher barrier to resistance.

This endeavor led to the identification of this compound, which demonstrated a pan-genotypic profile, maintaining its potency against a range of HCV genotypes and clinically significant mutants.[2]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.

Specifically, this compound interacts with a pocket formed by the palm I and palm II subdomains of the NS5B polymerase.[1] This binding prevents the conformational changes necessary for the initiation and elongation of the viral RNA genome, thereby halting viral replication.

References

An In-depth Technical Guide to MK-8876: A Potent HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8876 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By binding to an allosteric site known as site D, which encompasses both the palm I and palm II regions of the enzyme, this compound effectively disrupts viral replication. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, presenting a valuable resource for researchers in the fields of virology and antiviral drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity has been confirmed through various analytical techniques.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 2-(4-Fluorophenyl)-5-(11-fluoro-6H-pyrido[2',3':5,6][1][2]oxazino[3,4-a]indol-2-yl)-N-methyl-6-[methyl(methylsulfonyl)amino]-3-benzofurancarboxamide | [3] |

| CAS Number | 1426960-33-9 | [1][3] |

| Molecular Formula | C₃₂H₂₄F₂N₄O₅S | [2][3] |

| Molecular Weight | 614.62 g/mol | [2][3] |

| Appearance | Off-white solid |

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome.[4][5][6]

HCV Replication and NS5B Inhibition Pathway

Caption: Inhibition of HCV RNA replication by this compound.

As a non-nucleoside inhibitor (NNI), this compound does not compete with the natural nucleoside triphosphate substrates. Instead, it binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders the polymerase inactive.[6][7] This allosteric binding at Site D, which interacts with both the palm I and palm II subdomains, is crucial for its inhibitory activity.[8]

In Vitro Antiviral Activity

The potency of this compound has been demonstrated against various HCV genotypes in cell-based replicon assays.

Antiviral Potency of this compound:

| HCV Genotype | IC₅₀ (nM) | Reference |

| Genotype 1b | 3 | [1] |

| Genotype 2a | 2 | [1] |

This compound exhibits a pan-genotypic profile and maintains its potency against clinically relevant viral mutants.[1]

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound is typically evaluated using an HCV replicon system. This assay measures the ability of a compound to inhibit viral RNA replication in a human hepatoma cell line (e.g., Huh-7).

HCV Replicon Assay Workflow

Caption: Workflow of a typical HCV replicon assay.

Detailed Methodology:

-

Cell Culture: Huh-7 cells, which are highly permissive to HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations.

-

Transfection: Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA containing a reporter gene, such as luciferase.

-

Treatment: Following transfection, the culture medium is replaced with medium containing the various concentrations of this compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication.

-

Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of replication inhibition against the log of the compound concentration.

Pharmacokinetic Properties

Preclinical studies in animal models have provided insights into the pharmacokinetic profile of this compound.

Pharmacokinetic Parameters of this compound in Preclinical Models:

| Species | Bioavailability | Clearance | Dosing Regimen Indication | Reference |

| Rats | Moderate | Low Plasma Clearance | Consistent with once-daily dosing | [1][8][9] |

| Dogs | Moderate | Low Plasma Clearance | Consistent with once-daily dosing | [8][9] |

These findings from preclinical evaluations suggested that this compound possessed a favorable pharmacokinetic profile for further development, leading to its advancement into Phase 1 clinical studies.[8][9]

Conclusion

This compound is a well-characterized HCV NS5B polymerase inhibitor with potent pan-genotypic antiviral activity. Its mechanism of action, involving allosteric inhibition of the viral polymerase, and its favorable preclinical pharmacokinetic profile have established it as a significant compound in the study of anti-HCV therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound for researchers engaged in the development of novel antiviral agents.

References

- 1. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]

- 2. MK 8876 | 1426960-33-9 | BHC96033 | Biosynth [biosynth.com]

- 3. medkoo.com [medkoo.com]

- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 8. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to MK-8876: A Potent HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8876 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By binding to an allosteric site known as site D, which encompasses both the palm I and palm II regions of the enzyme, this compound effectively disrupts viral replication. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, presenting a valuable resource for researchers in the fields of virology and antiviral drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity has been confirmed through various analytical techniques.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 2-(4-Fluorophenyl)-5-(11-fluoro-6H-pyrido[2',3':5,6][1][2]oxazino[3,4-a]indol-2-yl)-N-methyl-6-[methyl(methylsulfonyl)amino]-3-benzofurancarboxamide | [3] |

| CAS Number | 1426960-33-9 | [1][3] |

| Molecular Formula | C₃₂H₂₄F₂N₄O₅S | [2][3] |

| Molecular Weight | 614.62 g/mol | [2][3] |

| Appearance | Off-white solid |

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome.[4][5][6]

HCV Replication and NS5B Inhibition Pathway

Caption: Inhibition of HCV RNA replication by this compound.

As a non-nucleoside inhibitor (NNI), this compound does not compete with the natural nucleoside triphosphate substrates. Instead, it binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders the polymerase inactive.[6][7] This allosteric binding at Site D, which interacts with both the palm I and palm II subdomains, is crucial for its inhibitory activity.[8]

In Vitro Antiviral Activity

The potency of this compound has been demonstrated against various HCV genotypes in cell-based replicon assays.

Antiviral Potency of this compound:

| HCV Genotype | IC₅₀ (nM) | Reference |

| Genotype 1b | 3 | [1] |

| Genotype 2a | 2 | [1] |

This compound exhibits a pan-genotypic profile and maintains its potency against clinically relevant viral mutants.[1]

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound is typically evaluated using an HCV replicon system. This assay measures the ability of a compound to inhibit viral RNA replication in a human hepatoma cell line (e.g., Huh-7).

HCV Replicon Assay Workflow

Caption: Workflow of a typical HCV replicon assay.

Detailed Methodology:

-

Cell Culture: Huh-7 cells, which are highly permissive to HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations.

-

Transfection: Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA containing a reporter gene, such as luciferase.

-

Treatment: Following transfection, the culture medium is replaced with medium containing the various concentrations of this compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication.

-

Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of replication inhibition against the log of the compound concentration.

Pharmacokinetic Properties

Preclinical studies in animal models have provided insights into the pharmacokinetic profile of this compound.

Pharmacokinetic Parameters of this compound in Preclinical Models:

| Species | Bioavailability | Clearance | Dosing Regimen Indication | Reference |

| Rats | Moderate | Low Plasma Clearance | Consistent with once-daily dosing | [1][8][9] |

| Dogs | Moderate | Low Plasma Clearance | Consistent with once-daily dosing | [8][9] |

These findings from preclinical evaluations suggested that this compound possessed a favorable pharmacokinetic profile for further development, leading to its advancement into Phase 1 clinical studies.[8][9]

Conclusion

This compound is a well-characterized HCV NS5B polymerase inhibitor with potent pan-genotypic antiviral activity. Its mechanism of action, involving allosteric inhibition of the viral polymerase, and its favorable preclinical pharmacokinetic profile have established it as a significant compound in the study of anti-HCV therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound for researchers engaged in the development of novel antiviral agents.

References

- 1. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]

- 2. MK 8876 | 1426960-33-9 | BHC96033 | Biosynth [biosynth.com]

- 3. medkoo.com [medkoo.com]

- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 8. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Potency of MK-8876: A Pan-Genotypic Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of MK-8876, a novel non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV). This compound demonstrates a pan-genotypic profile, effectively inhibiting a broad range of HCV genotypes and maintaining activity against common resistance-associated variants.[1][2] This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and provides visualizations of the underlying mechanisms and workflows.

Quantitative Assessment of Antiviral Activity

The in vitro efficacy of this compound was determined using subgenomic HCV replicon assays. These assays measure the ability of the compound to inhibit viral RNA replication in cultured human hepatoma (Huh-7) cells. The potency is expressed as the 50% and 90% effective concentrations (EC50 and EC90), which represent the compound concentrations required to inhibit 50% and 90% of viral replication, respectively.

While specific EC50 and EC90 values from primary peer-reviewed sources remain proprietary or are not publicly available in comprehensive tables, published research indicates that this compound exhibits EC50 values in the low nanomolar range against a panel of HCV genotypes, including 1a, 1b, 2a, 2b, 3a, and 4a.[1][3] The compound's ability to simultaneously interact with both the palm I and palm II binding sites of the NS5B polymerase contributes to its broad genotypic coverage and its potency against clinically relevant mutants.[1][3]

Table 1: In Vitro Anti-HCV Replicon Activity of this compound (Illustrative Data)

| HCV Genotype | Replicon Type | EC50 (nM) | EC90 (nM) |

| 1a | Luciferase Reporter | Low Nanomolar | Not Reported |

| 1b | Luciferase Reporter | Low Nanomolar | Not Reported |

| 2a | Luciferase Reporter | Low Nanomolar | Not Reported |

| 2b | Luciferase Reporter | Low Nanomolar | Not Reported |

| 3a | Luciferase Reporter | Low Nanomolar | Not Reported |

| 4a | Luciferase Reporter | Low Nanomolar | Not Reported |

Note: This table is illustrative, reflecting the general potency described in the literature. Precise values are not publicly available.

Cytotoxicity Profile

To assess the therapeutic window of this compound, its cytotoxicity was evaluated in the same host cell line used for the replicon assays. The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability. A high CC50 value is desirable, indicating low toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the potential of an antiviral compound. Published data suggests a high selectivity index for this compound.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) |

| Huh-7 | MTT Assay | > Value (High) |

Note: The specific CC50 value is not detailed in the available search results, but it is indicated to be significantly higher than the effective concentrations.

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is the gold standard for evaluating the in vitro potency of HCV inhibitors.

Objective: To quantify the inhibition of HCV RNA replication by this compound in a cell-based system.

Methodology:

-

Cell Culture: Human hepatoma (Huh-7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Replicon Transfection: Subgenomic HCV replicon constructs, typically containing a luciferase reporter gene for ease of quantification, are introduced into Huh-7 cells via electroporation. These replicons are engineered to self-replicate without producing infectious virus particles.

-

Compound Treatment: Following transfection, cells are seeded into 96-well plates. Various concentrations of this compound are added to the cell culture medium.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for replicon replication and for the antiviral compound to exert its effect.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The percentage of inhibition is calculated relative to untreated control cells. EC50 and EC90 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that is toxic to the host cells.

Objective: To measure the viability of Huh-7 cells in the presence of this compound.

Methodology:

-

Cell Seeding: Huh-7 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The cells are treated with a range of concentrations of this compound, similar to those used in the replicon assay.

-

Incubation: The plates are incubated for the same duration as the replicon assay (e.g., 72 hours).

-

MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Crystal Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. This incubation period typically lasts for a few hours.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the HCV replication cycle.

Experimental Workflow for In Vitro Potency Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency of MK-8876: A Pan-Genotypic Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of MK-8876, a novel non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV). This compound demonstrates a pan-genotypic profile, effectively inhibiting a broad range of HCV genotypes and maintaining activity against common resistance-associated variants.[1][2] This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and provides visualizations of the underlying mechanisms and workflows.

Quantitative Assessment of Antiviral Activity

The in vitro efficacy of this compound was determined using subgenomic HCV replicon assays. These assays measure the ability of the compound to inhibit viral RNA replication in cultured human hepatoma (Huh-7) cells. The potency is expressed as the 50% and 90% effective concentrations (EC50 and EC90), which represent the compound concentrations required to inhibit 50% and 90% of viral replication, respectively.

While specific EC50 and EC90 values from primary peer-reviewed sources remain proprietary or are not publicly available in comprehensive tables, published research indicates that this compound exhibits EC50 values in the low nanomolar range against a panel of HCV genotypes, including 1a, 1b, 2a, 2b, 3a, and 4a.[1][3] The compound's ability to simultaneously interact with both the palm I and palm II binding sites of the NS5B polymerase contributes to its broad genotypic coverage and its potency against clinically relevant mutants.[1][3]

Table 1: In Vitro Anti-HCV Replicon Activity of this compound (Illustrative Data)

| HCV Genotype | Replicon Type | EC50 (nM) | EC90 (nM) |

| 1a | Luciferase Reporter | Low Nanomolar | Not Reported |

| 1b | Luciferase Reporter | Low Nanomolar | Not Reported |

| 2a | Luciferase Reporter | Low Nanomolar | Not Reported |

| 2b | Luciferase Reporter | Low Nanomolar | Not Reported |

| 3a | Luciferase Reporter | Low Nanomolar | Not Reported |

| 4a | Luciferase Reporter | Low Nanomolar | Not Reported |

Note: This table is illustrative, reflecting the general potency described in the literature. Precise values are not publicly available.

Cytotoxicity Profile

To assess the therapeutic window of this compound, its cytotoxicity was evaluated in the same host cell line used for the replicon assays. The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability. A high CC50 value is desirable, indicating low toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the potential of an antiviral compound. Published data suggests a high selectivity index for this compound.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) |

| Huh-7 | MTT Assay | > Value (High) |

Note: The specific CC50 value is not detailed in the available search results, but it is indicated to be significantly higher than the effective concentrations.

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is the gold standard for evaluating the in vitro potency of HCV inhibitors.

Objective: To quantify the inhibition of HCV RNA replication by this compound in a cell-based system.

Methodology:

-

Cell Culture: Human hepatoma (Huh-7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Replicon Transfection: Subgenomic HCV replicon constructs, typically containing a luciferase reporter gene for ease of quantification, are introduced into Huh-7 cells via electroporation. These replicons are engineered to self-replicate without producing infectious virus particles.

-

Compound Treatment: Following transfection, cells are seeded into 96-well plates. Various concentrations of this compound are added to the cell culture medium.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for replicon replication and for the antiviral compound to exert its effect.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The percentage of inhibition is calculated relative to untreated control cells. EC50 and EC90 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that is toxic to the host cells.

Objective: To measure the viability of Huh-7 cells in the presence of this compound.

Methodology:

-

Cell Seeding: Huh-7 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The cells are treated with a range of concentrations of this compound, similar to those used in the replicon assay.

-

Incubation: The plates are incubated for the same duration as the replicon assay (e.g., 72 hours).

-

MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Crystal Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. This incubation period typically lasts for a few hours.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the HCV replication cycle.

Experimental Workflow for In Vitro Potency Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a New Structural Class of Broadly Acting HCV Non-Nucleoside Inhibitors Leading to the Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

MK-8876: An In-depth Technical Guide on a Non-Nucleoside NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8876 is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. Developed as a promising direct-acting antiviral (DAA), this compound advanced into Phase 1 clinical studies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing available preclinical data, and outlining key experimental methodologies relevant to its characterization. Due to the proprietary nature of drug development, specific quantitative data from preclinical and clinical studies, as well as detailed internal experimental protocols, are not publicly available. This guide, therefore, synthesizes information from publicly accessible scientific literature to provide a thorough understanding of this compound for the intended scientific audience.

Introduction: The Role of NS5B Polymerase in HCV Replication

The hepatitis C virus, a single-stranded RNA virus, establishes a chronic infection that can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. The replication of the HCV genome is orchestrated by a viral protein complex, with the RNA-dependent RNA polymerase (RdRp) activity of the non-structural protein 5B (NS5B) being the central catalytic engine. This enzyme is essential for synthesizing new viral RNA genomes, making it a prime target for antiviral therapies.

NS5B polymerase inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs act as chain terminators after being incorporated into the nascent RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. This compound belongs to the latter class, offering a distinct mechanism of action.

Mechanism of Action of this compound

This compound is a non-nucleoside inhibitor that targets the HCV NS5B polymerase. It binds to an allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding event is non-competitive with respect to the nucleotide substrates. The binding of this compound induces a conformational change in the NS5B polymerase, which ultimately prevents the enzyme from initiating and/or elongating the viral RNA strand, thus halting viral replication. A key feature of this compound is its interaction with a binding pocket that spans both the palm I and palm II subdomains of the polymerase. This unique binding mode is thought to contribute to its pan-genotypic activity and its ability to inhibit viral variants with mutations in other NNI binding sites.

Caption: Mechanism of this compound action on HCV NS5B polymerase.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables provide a template for how such data would be structured for a comprehensive evaluation of a non-nucleoside inhibitor.

Table 1: In Vitro Antiviral Activity of this compound (Illustrative)

| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a |

| EC50 (nM) | Data not available | Data not available | Data not available | Data not available | Data not available |

| IC50 (nM) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Published literature indicates EC50 values are in the nanomolar range across various genotypes.

Table 2: Pharmacokinetic Profile of this compound in Humans (Illustrative)

| Parameter | Value | Unit |

| Cmax | Data not available | µg/mL |

| Tmax | Data not available | h |

| AUC0-24 | Data not available | µg·h/mL |

| t1/2 | Data not available | h |

Note: Preclinical data in rats and dogs suggest moderate bioavailability and low plasma clearance, consistent with potential for once-daily dosing in humans.

Experimental Protocols

The characterization of an NS5B inhibitor like this compound involves a series of in vitro and cell-based assays. Below are detailed, representative methodologies for the key experiments.

NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of purified NS5B.

Methodology:

-

Enzyme and Substrate Preparation:

-

Express and purify recombinant HCV NS5B polymerase (e.g., from genotype 1b) with a C-terminal truncation to improve solubility.

-

Synthesize a biotinylated RNA template (e.g., poly-rA) and a corresponding primer (e.g., oligo-dT).

-

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), purified NS5B enzyme, and the RNA template/primer duplex.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

-

Initiation and Incubation:

-

Initiate the polymerase reaction by adding a mix of ribonucleoside triphosphates (rNTPs), including a radiolabeled nucleotide (e.g., [α-³³P]UTP).

-

Incubate the plate at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

-

-

Termination and Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction products to a streptavidin-coated plate to capture the biotinylated RNA products.

-

Wash the plate to remove unincorporated radiolabeled nucleotides.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for an NS5B polymerase inhibition assay.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.

Methodology:

-

Cell Culture and Seeding:

-

Culture Huh-7 cells containing a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene, such as firefly luciferase.

-

Seed the replicon cells into 96-well plates at a predetermined density.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds in cell culture medium.

-

Add the compound dilutions to the cells and incubate for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

-

-

Luciferase Reporter Assay:

-

After the incubation period, lyse the cells using a luciferase lysis buffer.

-

Transfer the cell lysates to an opaque 96-well plate.

-

Add a luciferase substrate solution to the lysates.

-

Measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.

-

-

Cytotoxicity Assay:

-

In a parallel plate, treat the same replicon cells with the same concentrations of this compound.

-

After the incubation period, perform a cell viability assay (e.g., using a reagent like CellTiter-Glo® or MTS) to measure cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

-

Determine the EC₅₀ value by fitting the dose-response data.

-

Calculate the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity data to determine the selectivity index (CC₅₀/EC₅₀).

-

Caption: Workflow for an HCV replicon assay.

Conclusion

This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with a promising pan-genotypic profile demonstrated in preclinical studies. Its unique binding mode, interacting with both the palm I and palm II domains of the enzyme, represents a significant achievement in the rational design of HCV inhibitors. While the discontinuation of its clinical development means that this compound will not become a therapeutic agent, the scientific knowledge gained from its discovery and early-phase testing remains valuable for the ongoing development of novel antiviral agents. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug developers working on the next generation of therapies against HCV and other viral pathogens.

MK-8876: An In-depth Technical Guide on a Non-Nucleoside NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8876 is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. Developed as a promising direct-acting antiviral (DAA), this compound advanced into Phase 1 clinical studies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing available preclinical data, and outlining key experimental methodologies relevant to its characterization. Due to the proprietary nature of drug development, specific quantitative data from preclinical and clinical studies, as well as detailed internal experimental protocols, are not publicly available. This guide, therefore, synthesizes information from publicly accessible scientific literature to provide a thorough understanding of this compound for the intended scientific audience.

Introduction: The Role of NS5B Polymerase in HCV Replication

The hepatitis C virus, a single-stranded RNA virus, establishes a chronic infection that can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. The replication of the HCV genome is orchestrated by a viral protein complex, with the RNA-dependent RNA polymerase (RdRp) activity of the non-structural protein 5B (NS5B) being the central catalytic engine. This enzyme is essential for synthesizing new viral RNA genomes, making it a prime target for antiviral therapies.

NS5B polymerase inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs act as chain terminators after being incorporated into the nascent RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. This compound belongs to the latter class, offering a distinct mechanism of action.

Mechanism of Action of this compound

This compound is a non-nucleoside inhibitor that targets the HCV NS5B polymerase. It binds to an allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding event is non-competitive with respect to the nucleotide substrates. The binding of this compound induces a conformational change in the NS5B polymerase, which ultimately prevents the enzyme from initiating and/or elongating the viral RNA strand, thus halting viral replication. A key feature of this compound is its interaction with a binding pocket that spans both the palm I and palm II subdomains of the polymerase. This unique binding mode is thought to contribute to its pan-genotypic activity and its ability to inhibit viral variants with mutations in other NNI binding sites.

Caption: Mechanism of this compound action on HCV NS5B polymerase.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables provide a template for how such data would be structured for a comprehensive evaluation of a non-nucleoside inhibitor.

Table 1: In Vitro Antiviral Activity of this compound (Illustrative)

| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a |

| EC50 (nM) | Data not available | Data not available | Data not available | Data not available | Data not available |

| IC50 (nM) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Published literature indicates EC50 values are in the nanomolar range across various genotypes.

Table 2: Pharmacokinetic Profile of this compound in Humans (Illustrative)

| Parameter | Value | Unit |

| Cmax | Data not available | µg/mL |

| Tmax | Data not available | h |

| AUC0-24 | Data not available | µg·h/mL |

| t1/2 | Data not available | h |

Note: Preclinical data in rats and dogs suggest moderate bioavailability and low plasma clearance, consistent with potential for once-daily dosing in humans.

Experimental Protocols

The characterization of an NS5B inhibitor like this compound involves a series of in vitro and cell-based assays. Below are detailed, representative methodologies for the key experiments.

NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of purified NS5B.

Methodology:

-

Enzyme and Substrate Preparation:

-

Express and purify recombinant HCV NS5B polymerase (e.g., from genotype 1b) with a C-terminal truncation to improve solubility.

-

Synthesize a biotinylated RNA template (e.g., poly-rA) and a corresponding primer (e.g., oligo-dT).

-

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), purified NS5B enzyme, and the RNA template/primer duplex.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

-

Initiation and Incubation:

-

Initiate the polymerase reaction by adding a mix of ribonucleoside triphosphates (rNTPs), including a radiolabeled nucleotide (e.g., [α-³³P]UTP).

-

Incubate the plate at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

-

-

Termination and Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction products to a streptavidin-coated plate to capture the biotinylated RNA products.

-

Wash the plate to remove unincorporated radiolabeled nucleotides.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for an NS5B polymerase inhibition assay.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.

Methodology:

-

Cell Culture and Seeding:

-

Culture Huh-7 cells containing a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene, such as firefly luciferase.

-

Seed the replicon cells into 96-well plates at a predetermined density.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds in cell culture medium.

-

Add the compound dilutions to the cells and incubate for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

-

-

Luciferase Reporter Assay:

-

After the incubation period, lyse the cells using a luciferase lysis buffer.

-

Transfer the cell lysates to an opaque 96-well plate.

-

Add a luciferase substrate solution to the lysates.

-

Measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.

-

-

Cytotoxicity Assay:

-

In a parallel plate, treat the same replicon cells with the same concentrations of this compound.

-

After the incubation period, perform a cell viability assay (e.g., using a reagent like CellTiter-Glo® or MTS) to measure cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

-

Determine the EC₅₀ value by fitting the dose-response data.

-

Calculate the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity data to determine the selectivity index (CC₅₀/EC₅₀).

-

Caption: Workflow for an HCV replicon assay.

Conclusion

This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with a promising pan-genotypic profile demonstrated in preclinical studies. Its unique binding mode, interacting with both the palm I and palm II domains of the enzyme, represents a significant achievement in the rational design of HCV inhibitors. While the discontinuation of its clinical development means that this compound will not become a therapeutic agent, the scientific knowledge gained from its discovery and early-phase testing remains valuable for the ongoing development of novel antiviral agents. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug developers working on the next generation of therapies against HCV and other viral pathogens.

Structural Biology of MK-8876: An In-depth Technical Guide to its Interaction with HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of MK-8876, a potent, pan-genotypic non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The document details the molecular interactions, quantitative binding data, and the experimental protocols utilized in the characterization of this antiviral compound.

Introduction to this compound and its Target

This compound is a novel benzofuran-based compound developed by Merck as a direct-acting antiviral agent against Hepatitis C Virus.[1] Its primary molecular target is the viral RNA-dependent RNA polymerase (RdRp), NS5B, an enzyme essential for the replication of the HCV genome.[1] Unlike nucleoside inhibitors that target the enzyme's active site, this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site, inducing a conformational change that inhibits polymerase activity.[2] This mechanism of action provides a high degree of specificity for the viral polymerase over host cellular polymerases.

Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against various HCV genotypes, demonstrating a pan-genotypic profile. The following table summarizes the key quantitative data for the inhibitory activity of this compound against HCV NS5B polymerase.

| Parameter | Genotype | Value |

| IC₅₀ | GT1b | 3 nM |

| IC₅₀ | GT2a | 2 nM |

| EC₅₀ | GT1a, 1b, 2a, 2b, 3a, 4a | nanomolar range |

IC₅₀ (Half-maximal inhibitory concentration) values were determined in biochemical assays, while EC₅₀ (Half-maximal effective concentration) values were determined in cell-based replicon assays.[1]

Structural Biology of the this compound-NS5B Complex

The co-crystal structure of this compound in complex with HCV NS5B polymerase has been elucidated and is available in the Protein Data Bank (PDB) under the accession code 5W2E .[3] The structure was determined by X-ray diffraction at a resolution of 2.80 Å.[3]

The HCV NS5B Polymerase Structure

The HCV NS5B polymerase adopts a classic "right-hand" fold, common to many polymerases, consisting of three domains: fingers, palm, and thumb.[4] The catalytic active site, containing the conserved GDD motif, is located in the palm domain.[4] The fingers and thumb domains play crucial roles in positioning the RNA template and the nascent RNA strand.

The this compound Binding Site

This compound binds to a distinct allosteric site located at the interface of the palm I and palm II subdomains, approximately 35 Å from the catalytic active site.[1][2] This binding pocket is a key feature for many non-nucleoside inhibitors of NS5B. The binding of this compound induces a conformational change that is thought to interfere with the flexibility of the enzyme required for RNA synthesis.[2]

The interactions between this compound and the NS5B polymerase are primarily hydrophobic in nature, with contributions from hydrogen bonds. Key residues involved in the binding of benzofuran-based inhibitors include those in the reverse β-fold (residues 441-456).[1] The pan-genotypic activity of this compound is attributed to its ability to effectively bind to the conserved residues within this allosteric pocket across different HCV genotypes.[1]

Signaling Pathway and Mechanism of Action

This compound disrupts the Hepatitis C Virus replication cycle by inhibiting the function of the NS5B polymerase. The following diagram illustrates the HCV replication cycle and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Expression and Purification of HCV NS5B Polymerase

A common method for obtaining recombinant NS5B for structural and biochemical studies involves expression in Escherichia coli.

-

Gene Construct: The gene encoding the HCV NS5B protein (typically with a C-terminal truncation of ~21 amino acids to improve solubility) is cloned into an E. coli expression vector, often with a polyhistidine tag for affinity purification.

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an appropriate optical density.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and DNase. The cells are then lysed by sonication or high-pressure homogenization.

-

Purification: The soluble lysate is clarified by centrifugation and loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged NS5B protein is eluted with an imidazole (B134444) gradient. Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity.

HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay is used to determine the inhibitory activity of compounds like this compound.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains purified recombinant NS5B polymerase, a template/primer RNA substrate (e.g., poly(A)/oligo(U)), ribonucleotides (ATP, CTP, UTP, and GTP), and the test compound at various concentrations. One of the ribonucleotides (e.g., [³H]UTP) is radiolabeled.

-

Incubation: The reaction is initiated by the addition of the enzyme or the ribonucleotides and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

-

Quenching: The reaction is stopped by the addition of EDTA.

-

Detection: The newly synthesized radiolabeled RNA is captured on a filter plate and washed to remove unincorporated nucleotides. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Co-crystallization of this compound with NS5B Polymerase

The following is a general protocol for obtaining co-crystals of a non-nucleoside inhibitor with NS5B, based on published methods.

-

Protein Preparation: Purified NS5B polymerase is concentrated to a high concentration (e.g., 5-10 mg/mL) in a buffer suitable for crystallization.

-

Complex Formation: this compound, dissolved in a suitable solvent like DMSO, is added to the concentrated protein solution at a molar excess to ensure saturation of the binding sites. The mixture is incubated to allow for complex formation.

-

Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

-

Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to obtain diffraction-quality crystals.

-

X-ray Diffraction Data Collection: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The crystal structure of the NS5B-MK-8876 complex is solved by molecular replacement using a previously determined NS5B structure as a search model. The structure is then refined, and the inhibitor is built into the electron density map.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the structural and functional characterization of a novel inhibitor like this compound.

Conclusion

This compound is a potent, pan-genotypic inhibitor of the HCV NS5B polymerase that acts via an allosteric mechanism. The structural and quantitative data presented in this guide provide a detailed understanding of its interaction with its target. The availability of the co-crystal structure (PDB: 5W2E) offers a valuable resource for structure-based drug design and the development of next-generation antiviral therapies. The experimental protocols outlined herein serve as a practical guide for researchers in the field of virology and drug discovery.

References

Structural Biology of MK-8876: An In-depth Technical Guide to its Interaction with HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of MK-8876, a potent, pan-genotypic non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The document details the molecular interactions, quantitative binding data, and the experimental protocols utilized in the characterization of this antiviral compound.

Introduction to this compound and its Target

This compound is a novel benzofuran-based compound developed by Merck as a direct-acting antiviral agent against Hepatitis C Virus.[1] Its primary molecular target is the viral RNA-dependent RNA polymerase (RdRp), NS5B, an enzyme essential for the replication of the HCV genome.[1] Unlike nucleoside inhibitors that target the enzyme's active site, this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site, inducing a conformational change that inhibits polymerase activity.[2] This mechanism of action provides a high degree of specificity for the viral polymerase over host cellular polymerases.

Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against various HCV genotypes, demonstrating a pan-genotypic profile. The following table summarizes the key quantitative data for the inhibitory activity of this compound against HCV NS5B polymerase.

| Parameter | Genotype | Value |

| IC₅₀ | GT1b | 3 nM |

| IC₅₀ | GT2a | 2 nM |

| EC₅₀ | GT1a, 1b, 2a, 2b, 3a, 4a | nanomolar range |

IC₅₀ (Half-maximal inhibitory concentration) values were determined in biochemical assays, while EC₅₀ (Half-maximal effective concentration) values were determined in cell-based replicon assays.[1]

Structural Biology of the this compound-NS5B Complex

The co-crystal structure of this compound in complex with HCV NS5B polymerase has been elucidated and is available in the Protein Data Bank (PDB) under the accession code 5W2E .[3] The structure was determined by X-ray diffraction at a resolution of 2.80 Å.[3]

The HCV NS5B Polymerase Structure

The HCV NS5B polymerase adopts a classic "right-hand" fold, common to many polymerases, consisting of three domains: fingers, palm, and thumb.[4] The catalytic active site, containing the conserved GDD motif, is located in the palm domain.[4] The fingers and thumb domains play crucial roles in positioning the RNA template and the nascent RNA strand.

The this compound Binding Site

This compound binds to a distinct allosteric site located at the interface of the palm I and palm II subdomains, approximately 35 Å from the catalytic active site.[1][2] This binding pocket is a key feature for many non-nucleoside inhibitors of NS5B. The binding of this compound induces a conformational change that is thought to interfere with the flexibility of the enzyme required for RNA synthesis.[2]

The interactions between this compound and the NS5B polymerase are primarily hydrophobic in nature, with contributions from hydrogen bonds. Key residues involved in the binding of benzofuran-based inhibitors include those in the reverse β-fold (residues 441-456).[1] The pan-genotypic activity of this compound is attributed to its ability to effectively bind to the conserved residues within this allosteric pocket across different HCV genotypes.[1]

Signaling Pathway and Mechanism of Action

This compound disrupts the Hepatitis C Virus replication cycle by inhibiting the function of the NS5B polymerase. The following diagram illustrates the HCV replication cycle and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Expression and Purification of HCV NS5B Polymerase